N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a thiazole-based compound featuring a sulfonyl group (4-nitrophenylsulfonyl) and a sulfur-linked p-tolyl moiety. The thiazole core and propanamide backbone are common in medicinal chemistry due to their versatility in forming hydrogen bonds and hydrophobic interactions.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S3/c1-13-2-6-15(7-3-13)28-11-10-17(23)21-19-20-12-18(29-19)30(26,27)16-8-4-14(5-9-16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWQJVNVYFZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the thiazole derivative with a p-tolylthio group using amide bond formation techniques.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with enzymes or receptors.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related derivatives:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 4-nitrophenylsulfonyl group contrasts with the 4-fluorophenyl (Compound 31) and 3-nitrophenyl (Compound 8h) substituents. Nitro groups generally enhance electrophilicity and binding to enzymes, as seen in Compound 8h’s higher melting point (158–159°C) compared to non-nitro derivatives .
- Sulfur Linkages: The p-tolylthio group in the target compound differs from furan (Compound 31) and oxadiazole (Compounds 8d, 8h) linkages. Sulfur atoms in thioethers may improve membrane permeability due to lipophilicity.
- Hybrid Structures: Compound 8i incorporates a piperidinyl-sulfonyl group, demonstrating how heterocyclic ring systems (e.g., piperidine) can modulate solubility and steric effects.
Biological Activity
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A thiazole ring containing a sulfonyl group attached to a 4-nitrophenyl moiety.
- A propanamide group linked to a p-tolylthio substituent.
The molecular formula is , and its molecular weight is approximately 398.46 g/mol.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit notable antimicrobial properties. The compound this compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitubercular Activity
In the context of tuberculosis, compounds similar to this compound have shown promising results. A study evaluating various benzothiazole derivatives reported that certain derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values ranging from 0.08 to 0.32 µM for the most active compounds .
The proposed mechanism of action for thiazole derivatives includes:
- Inhibition of bacterial cell wall synthesis.
- Disruption of metabolic pathways through interference with enzyme activity.
These mechanisms suggest that the compound may target specific enzymes involved in bacterial growth and proliferation.
Case Study 1: In Vivo Efficacy
A recent study assessed the in vivo efficacy of this compound in a murine model of infection. The compound was administered at varying doses, and its effects on bacterial load were measured. The results indicated a significant reduction in bacterial counts in treated mice compared to controls, supporting its potential as an effective therapeutic agent.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest that it has moderate bioavailability and a favorable half-life, making it a candidate for further development in drug formulation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:
- Sulfonylation : Reacting 2-aminothiazole derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to install the sulfonyl group .
- Thioether Formation : Introducing the p-tolylthio moiety via nucleophilic substitution or coupling reactions, often using catalysts like CuI or Pd-based systems for C–S bond formation .
- Amide Coupling : Final propanamide linkage using carbodiimide reagents (e.g., EDC/HOBt) with strict pH control (pH 6–7) to minimize side reactions .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for ease of purification) and temperature to improve yields (typically 60–85%) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., sulfonyl and thioether groups) and rule out regioisomeric impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNOS: ~472.05 g/mol) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. How does the electronic nature of the 4-nitrophenylsulfonyl group influence the compound’s reactivity in downstream applications?
The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl moiety, facilitating nucleophilic attacks (e.g., in enzyme inhibition studies). This property also stabilizes the thiazole ring, reducing degradation during biological assays .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified aryl sulfonyl or thioether groups?
- Analog Design : Synthesize derivatives with substituent variations (e.g., replacing 4-nitrophenyl with 4-fluorophenylsulfonyl or altering p-tolylthio to benzylthio) .
- Biological Screening : Test analogs against target enzymes (e.g., cyclooxygenase-2 or KPNB1) using fluorescence-based assays or cellular models. Compare IC values to correlate substituent effects with activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions, focusing on sulfonyl group hydrogen bonding with active-site residues .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential compound metabolism .
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to benchmark activity and normalize results .
Q. What experimental approaches are recommended for elucidating the mechanism of action in anticancer studies?
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays to confirm programmed cell death .
- Proteomics : Use SILAC labeling to identify protein targets modulated by the compound, focusing on pathways like NF-κB or PI3K/AKT .
- Gene Knockdown : Apply siRNA targeting putative interactors (e.g., KPNB1) to validate functional dependencies .
Methodological Considerations
Q. How should researchers handle solubility challenges during in vitro assays?
- Solubilization : Use DMSO stock solutions (<0.1% final concentration) or β-cyclodextrin complexes to enhance aqueous solubility .
- Surfactant Additives : Include 0.01% Tween-80 in buffer systems to prevent aggregation .
Q. What computational tools are most effective for predicting metabolic liabilities of this compound?
- In Silico Tools : Use ADMET Predictor or SwissADME to identify susceptible sites (e.g., sulfonyl or thioether groups) for Phase I/II metabolism .
- Metabolite Identification : Perform LC-MS/MS after incubating with liver microsomes to detect hydroxylation or glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
